2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C22H20N4O5S and its molecular weight is 452.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-nitrophenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological effects based on current research findings.
- Molecular Formula : C24H25N3O3S
- Molecular Weight : 435.5 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the tetrahydropyridine ring.
- Introduction of the cyano and ethoxy groups.
- Addition of the sulfanyl and acetamide functionalities under controlled conditions to ensure product integrity.
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways leading to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds containing tetrahydropyridine structures. For instance:
- In Vitro Studies : Compounds with similar scaffolds have shown significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these compounds often range from 10 µM to 100 µM depending on the specific structure and substituents present .
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
Compound A | HeLa | 12.0 |
Compound B | MCF-7 | 10.9 |
Compound C | NCI-H460 | 66.6 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Testing Methods : Agar diffusion and broth dilution methods have been employed to evaluate antibacterial and antifungal activities against standard strains.
- Results : Similar derivatives have demonstrated varying degrees of inhibition against both gram-positive and gram-negative bacteria, with some exhibiting comparable efficacy to established antibiotics .
Neuroprotective Effects
Compounds with similar structures have also been investigated for neuroprotective properties:
- Mechanisms : They may exert protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and apoptosis.
- Research Findings : Some derivatives have shown promise in reducing neuronal cell death in models of Alzheimer's disease .
Case Studies
- Study on Antitumor Effects : A derivative structurally related to this compound was tested against a panel of cancer cell lines. The results demonstrated selective cytotoxicity with significant growth inhibition observed in MCF-7 cells (GI50 ~ 10.9 µM), indicating a potential for further development as an anticancer agent .
- Antimicrobial Screening : Another study evaluated the antimicrobial activity of similar compounds against clinical isolates of bacteria. The results indicated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting therapeutic potential in treating resistant infections .
Eigenschaften
IUPAC Name |
2-[[5-cyano-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S/c1-2-31-15-9-7-14(8-10-15)16-11-20(27)25-22(17(16)12-23)32-13-21(28)24-18-5-3-4-6-19(18)26(29)30/h3-10,16H,2,11,13H2,1H3,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGBDOBKKHPVJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.